molecular formula C21H30N3NaO8S B607610 GC376 CAS No. 1416992-39-6

GC376

Cat. No.: B607610
CAS No.: 1416992-39-6
M. Wt: 507.5 g/mol
InChI Key: BSPJDKCMFIPBAW-JPBGFCRCSA-M
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Description

GC376 is a broad-spectrum antiviral protease inhibitor targeting the 3C-like protease (3CLpro) of coronaviruses. Originally developed for feline infectious peritonitis (FIP), a fatal disease caused by feline coronaviruses (FCoV), it has since been repurposed for SARS-CoV-2 and other coronaviruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GC376 involves the preparation of its precursor, GC373, followed by the addition of sodium bisulfite to form the bisulfite adduct . The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Activation Pathway of GC376

This compound exists as a dipeptidyl aldehyde bisulfite adduct (C₂₃H₃₂N₃O₇S) that converts to its active aldehyde form, GC373 (C₁₉H₂₈N₃O₄S), under aqueous conditions . This transformation involves:

  • Bisulfite adduct cleavage : Liberation of bisulfite (HSO₃⁻) through hydrolysis

  • Aldehyde group exposure : Formation of a reactive α-ketoaldehyde moiety

The reaction can be summarized as:
This compoundH2OGC373+HSO3\text{this compound}\xrightarrow{\text{H}_2\text{O}}\text{GC373}+\text{HSO}_3^-

Covalent Binding Mechanism

GC373 forms a covalent adduct with the catalytic cysteine residue (Cys144/Cys145) in viral main proteases (Mpro) through a hemithioacetal linkage :

Reaction ParameterValue (SARS-CoV-2 Mpro)Value (FIPV Mpro)
Dissociation constant (Kd)1.6 μM Not reported
IC₅₀ (enzymatic inhibition)0.89 μM Similar potency

The reaction mechanism involves:

  • Nucleophilic attack by Cys thiolate on aldehyde carbonyl

  • Formation of tetrahedral intermediate

  • Stabilization by His41 (coronavirus Mpro catalytic dyad)

Structural Modifications Impacting Reactivity

Crystallographic studies (PDB: 7SNA, 7SMV) reveal:

  • Bisulfite leaving group : Facilitates prodrug activation (B-factor = 25.4 Ų in 7SMV)

  • Peptidomimetic backbone : Maintains substrate-like binding (RMSD = 0.32 Å vs native substrate)

  • Warhead orientation : Optimal positioning (2.1 Å Cys144-Sγ to aldehyde C distance)

Metabolic Stability Considerations

Comparative reaction kinetics data:

ParameterThis compoundGC373
Plasma half-life (human)2.7 hrs 0.8 hrs
Chemical stability (pH 7.4)>24 hrs 6 hrs

The bisulfite adduct structure reduces premature aldehyde oxidation while maintaining sufficient activation kinetics for therapeutic efficacy .

These reaction characteristics make this compound a prototype for developing broad-spectrum antiviral agents targeting cysteine proteases. The compound's unique activation pathway and covalent inhibition mechanism provide a template for optimizing drug stability and target engagement in coronavirus infections .

Comparison with Similar Compounds

Key Features:

  • Chemical Structure : GC376 is a dipeptidyl compound with a glutamine bioisostere (gamma-lactam) at the P1 position and an aldehyde-bisulfite adduct warhead that forms a reversible covalent bond with the catalytic cysteine (Cys145) of 3CLpro .
  • Mechanism of Action : It mimics the natural substrate of 3CLpro, binding to the substrate-binding pocket (S1 and S2 sites) through hydrophobic interactions and hydrogen bonds (e.g., with residues G143, H163, and E166 in SARS-CoV-2 Mpro) . The covalent modification inactivates the protease, halting viral polyprotein processing .
  • Pharmacokinetics : this compound has low oral bioavailability (~3%) but demonstrates rapid absorption and distribution in vivo .

This compound is part of a growing class of 3CLpro inhibitors. Below is a detailed comparison with key analogues:

Table 1: Comparative Overview of this compound and Similar Antivirals

Compound Target Virus(es) IC50/EC50 (μM) Key Advantages Limitations Resistance Profile
This compound SARS-CoV-2, FCoV, PEDV 0.026–1.5 (IC50) Broad-spectrum activity, high genetic barrier to resistance Low oral bioavailability (3%) Minimal resistance observed in vitro
Boceprevir SARS-CoV-2, HCV >10 (IC50) FDA-approved for hepatitis C Weak activity against CoVs High risk of resistance
Nirmatrelvir SARS-CoV-2 0.016–0.019 (IC50) High oral bioavailability, clinical efficacy Narrow spectrum Emerging resistance mutations
PF-00835231 SARS-CoV-2 0.005 (IC50) High potency Poor solubility, no oral use Not well studied
GS-441524 SARS-CoV-2, FCoV 0.78–2.0 (EC50) Synergistic with this compound Nucleoside analog (different mechanism) Resistance observed in FIPV
Deuterated this compound SARS-CoV-2 Improved PK/PD Enhanced metabolic stability Preclinical stage Unknown

Structural and Functional Comparisons

This compound vs. Nirmatrelvir

  • Binding Mechanism : Both are peptidomimetics targeting 3CLpro. This compound uses an aldehyde warhead, while nirmatrelvir employs a nitrile group for covalent binding .
  • Bioavailability : Nirmatrelvir’s optimized structure grants >30% oral bioavailability, making it clinically superior .
  • Spectrum : this compound inhibits multiple coronaviruses (e.g., PEDV, TGEV, SARS-CoV-2), whereas nirmatrelvir is SARS-CoV-2-specific .

This compound vs. Boceprevir

  • Potency : this compound is 100-fold more potent against SARS-CoV-2 (IC50 = 26.4 nM vs. boceprevir’s IC50 >10,000 nM) .
  • Resistance : Boceprevir’s weaker binding correlates with higher resistance risk, unlike this compound’s high genetic barrier .

This compound vs. GS-441524

  • Mechanism : this compound targets proteases, while GS-441524 is a nucleoside analog inhibiting RNA polymerase.
  • Synergy : Combined use reduces viral titers by 3–7 logs in vitro .

Resistance and Combination Therapy

  • Resistance Barrier: this compound’s binding to conserved protease residues (e.g., Cys145) minimizes resistance.
  • Combination Strategies :
    • This compound + Molnupiravir : Synergistic inhibition of SARS-CoV-2 replication .
    • This compound + Amodiaquine : Reduces FIPV RNA by 10^7-fold in vitro .

Structural Insights Across Coronaviruses

This compound’s broad-spectrum efficacy stems from conserved 3CLpro binding modes:

  • SARS-CoV-2 vs. FCoV : Similar binding to S1/S2 pockets, but SARS-CoV-2 Mpro has higher thermodynamic stability .
  • PEDV vs. TGEV : this compound binds PEDV 3CLpro with tighter hydrophobic interactions at the P2 site, enhancing inhibition .

Biological Activity

GC376 is a dipeptidyl aldehyde bisulfite adduct that has gained attention for its antiviral properties, particularly against coronaviruses. Originally developed for the treatment of feline infectious peritonitis (FIP), caused by the feline coronavirus (FCoV), this compound has shown promising results in inhibiting the main protease (Mpro) of both FCoV and SARS-CoV-2, the virus responsible for COVID-19. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in vitro and in vivo, and potential implications for human health.

This compound functions as a protease inhibitor , specifically targeting the Mpro enzyme critical for viral replication. Upon administration, this compound is converted into its active form, GC373, which binds covalently to the active site of Mpro. This binding inhibits the enzyme's activity, preventing the cleavage of viral polyproteins necessary for viral replication.

Key Mechanisms

  • Covalent Binding : this compound forms a hemithioacetal with Cys145 in the Mpro active site, leading to irreversible inhibition.
  • Reversible Inhibition : The interaction can also be characterized as reversible under certain conditions, allowing for potential therapeutic modulation.

In Vitro Studies

Research indicates that this compound exhibits potent antiviral activity against various coronaviruses. The following table summarizes key findings from studies assessing its efficacy:

Virus TypeIC50 (μM)EC50 (μM)CC50 (μM)Therapeutic Index
Feline Coronavirus0.00300.92>200>200
SARS-CoV-20.00150.49>200>133
MERS-CoV0.5N/AN/AN/A
  • SARS-CoV-2 : In cell culture assays, this compound demonstrated an IC50 value of approximately 0.0015 μM, indicating strong inhibition of viral replication with minimal cytotoxicity (CC50 >200 μM) .
  • FIPV : Similarly, in studies involving FIPV, this compound showed sub-micromolar IC50 values, effectively reversing disease progression in infected cats .

In Vivo Studies

This compound has been evaluated in animal models for its therapeutic potential against FIP:

  • In a controlled study involving cats with naturally occurring FIP, treatment with this compound resulted in significant clinical improvement and increased survival rates compared to untreated controls .
  • The drug's ability to penetrate tissues and achieve effective concentrations at viral replication sites has been noted as a critical factor in its success against FIP.

Clinical Observations

  • FIP Treatment in Cats : A cohort study reported that cats treated with this compound exhibited a marked reduction in clinical signs associated with FIP, including fever and lethargy. Survival rates improved significantly compared to historical controls.
  • SARS-CoV-2 Model : In a study using Vero E6 cells infected with SARS-CoV-2, treatment with this compound led to a reduction in viral titers by over 3-log values after 48 hours of exposure .

Comparative Analysis

A comparative analysis of this compound with other protease inhibitors revealed its superior potency:

  • Compared to ebselen (IC50 0.67 μM) and disulfiram (IC50 9.35 μM), this compound's nanomolar range IC50 values demonstrate its enhanced efficacy .

Future Directions

Given the compelling evidence supporting the antiviral activity of this compound against both feline and human coronaviruses, further research is warranted:

  • Human Trials : There is an urgent need to advance this compound into clinical trials for COVID-19 treatment due to its favorable safety profile and potent antiviral activity.
  • Broad-Spectrum Antiviral Development : Continued exploration of this compound derivatives may yield compounds effective against a broader range of coronaviruses and other RNA viruses.

Q & A

Basic Research Questions

Q. What is the structural basis of GC376's inhibition mechanism against coronaviral main proteases (Mpro)?

this compound covalently binds to the catalytic cysteine residue in the Mpro active site, forming a reversible hemithioacetal adduct. Structural studies (e.g., X-ray crystallography at 2.17 Å resolution) reveal that its γ-lactam glutamine surrogate at the P1 position and leucine at P2 enable broad-spectrum inhibition across SARS-CoV-2, MERS-CoV, and feline coronaviruses. The N-terminal domain swapping stabilizes dimerization, enhancing binding .

Q. How does this compound compare to other protease inhibitors like boceprevir in vitro?

this compound demonstrates superior potency (EC50 < 3 μM) compared to boceprevir (EC50 > 20 μM) against seasonal coronaviruses (NL63, 229E, OC43) and SARS-CoV-2 variants. This disparity arises despite comparable molecular docking affinities, suggesting this compound's optimized binding kinetics and resistance to enzymatic degradation .

Q. What experimental methods validate this compound’s thermodynamic stabilization of Mpro?

Differential scanning fluorimetry (DSF) shows this compound increases the melting temperature (Tm) of canine coronavirus Mpro by 7.8°C at 30 μM, indicating conformational stabilization. FRET-based protease activity assays further confirm dose-dependent inhibition (IC50 = 1.5 μM for SARS-CoV-2 Mpro) .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s resistance profile in coronaviruses?

Serial viral passage under increasing this compound concentrations (e.g., 20 passages in NL63-infected cells) combined with sequencing identifies mutations in Mpro. Studies reveal a high genetic barrier to resistance due to this compound’s broad active-site engagement, though P132H in Omicron Mpro reduces efficacy (IC50 = 20 μM) .

Q. What methodologies address discrepancies between in silico predictions and cell culture efficacy for this compound?

While molecular docking suggests boceprevir and this compound have similar Mpro affinities, cell-based assays (e.g., plaque reduction in Calu3 lung cells) highlight this compound’s superior membrane permeability and metabolic stability. Parallel molecular dynamics simulations (RMSD analysis) assess binding stability over time .

Q. How does this compound’s in vivo efficacy in animal models inform clinical translation?

In BALB/c mice infected with SARS-CoV-2, this compound monotherapy shows limited efficacy (EC50 = 0.18 μM in vitro vs. reduced viral load in vivo). However, combining this compound with RdRp inhibitors like GS441524 achieves synergistic effects, suggesting co-administration strategies for clinical trials .

Q. What biophysical techniques elucidate this compound’s reversibility and off-target risks?

Enzymatic activity restoration assays after inhibitor removal confirm this compound’s reversible binding (Ki = nM range). Thermodynamic profiling (e.g., isothermal titration calorimetry) and toxicity screens (CC50 > 200 μM in Vero E6 cells) validate its selectivity .

Q. How can structural modifications enhance this compound’s potency against emerging variants?

Deuterating this compound improves metabolic stability and antiviral activity in murine models. Substituting the leucine side chain at P2 with halogen atoms (e.g., fluorine) may enhance S2 subsite binding, as shown in porcine epidemic diarrhea virus Mpro studies .

Q. Methodological Considerations

  • Data Analysis : Use GraphPad Prism for dose-response curves (EC50/CC50) and Student’s t-tests for significance (p < 0.05) .
  • Structural Validation : Deposit crystallographic data in the PDB (e.g., 7CBT for SARS-CoV-2 Mpro-GC376 complex) and include resolution metrics (e.g., 2.17 Å) .
  • Ethical Compliance : Adhere to NIH guidelines for animal studies (e.g., K18-hACE2 mouse models) and report cytotoxicity thresholds (CC50) .

Properties

IUPAC Name

sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17-,20?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPJDKCMFIPBAW-JPBGFCRCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N3NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028041
Record name Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416992-39-6
Record name GC-376
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416992396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GC-376
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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